REACTION_CXSMILES
|
[CH2:1]([OH:10])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>NCCCN>[CH2:1]([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[CH:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CCCCCCC)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
NCCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round-bottom flask equipped with a stir bar and under an atmosphere of argon
|
Type
|
ADDITION
|
Details
|
was added KH (4.46 g, 111 mmol)
|
Type
|
ADDITION
|
Details
|
was added dropwise via syringe to the stirring solution
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 30 min at 0° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
before quenching with water
|
Type
|
EXTRACTION
|
Details
|
The compound was extracted with Et2O
|
Type
|
WASH
|
Details
|
washed with HCL, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This produced 4.94 g of dark orange oil which was purified by flash column chromatography on silica gel (2.5% Et2O in hexane to 50% Et2O in hexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |